1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine
Overview
Description
1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine is an organic compound characterized by its complex structure involving multiple aromatic rings and chlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-aminobenzophenone under acidic conditions to form the intermediate Schiff base. This intermediate is then further reacted with another equivalent of 2-chlorobenzaldehyde to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine
- 2-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine
- 3-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine
Uniqueness
The uniqueness of this compound lies in its specific arrangement of chlorinated phenyl groups and the Schiff base linkage, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2N2/c28-26-7-3-1-5-22(26)18-30-24-13-9-20(10-14-24)17-21-11-15-25(16-12-21)31-19-23-6-2-4-8-27(23)29/h1-16,18-19H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPWJNYWWYZJCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=CC=C4Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364645 | |
Record name | 1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152419-87-9 | |
Record name | 1-(2-chlorophenyl)-N-[4-[[4-[(2-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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